Pingpeimine C

Description

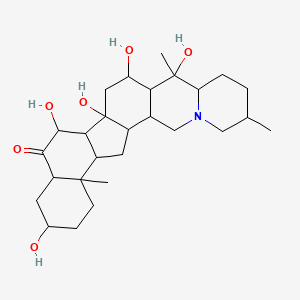

Pingpeimine C is a bioactive cevanine-type steroidal alkaloid primarily isolated from Fritillaria ussuriensis (贝母属植物), a medicinal plant traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties . Structurally, it belongs to the C-nor-D-homosteroid alkaloid family, characterized by a 27-carbon skeleton with a trans-configuration at the C-3 and C-6 hydroxyl groups . Pharmacological studies highlight its antifungal, anti-inflammatory, and antitussive activities, though its potency varies compared to structurally analogous compounds .

Properties

IUPAC Name |

10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFCKYSZIORHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Available Research Context

The search results focus on general chemical reaction optimization, enzyme engineering, and reaction classification, but none explicitly mention Pingpeimine C . Key findings from the sources include:

-

Design of Experiments (DoE) : A study on optimizing the synthesis of ortho-substituted products via statistical modeling (e.g., 17 experiments with temperature, residence time, and reagent equivalents) .

-

P450 Enzyme Engineering : Research on modifying cytochrome P450 enzymes to catalyze diverse oxidative reactions (e.g., cyclopropanation, epoxidation) .

-

Reaction Types : Detailed examples of synthesis, decomposition, and combustion reactions, including balancing chemical equations 610 .

Relevance to this compound

-

Optimization Techniques : If This compound involves complex synthesis pathways, DoE approaches (e.g., central composite design) could be applied to optimize yields .

-

Enzymatic Catalysis : If the compound requires selective functionalization (e.g., oxidation or hydroxylation), engineered P450 variants might enhance efficiency .

-

Reaction Classification : Defining This compound as a product would require categorizing its formation under standard reaction types (e.g., synthesis, substitution)6 .

Limitations and Recommendations

-

Data Availability : The absence of This compound in the sources suggests it may be a recently discovered or understudied compound. For detailed analysis, recent peer-reviewed articles, patents, or databases like PubMed or ScienceDirect would be necessary.

-

Methodological Gaps : Without structural or mechanistic data, applying the outlined methodologies (e.g., kinetic modeling, enzyme engineering) remains speculative.

-

Future Directions : If This compound is a bioactive compound, biochemical reaction studies (e.g., enzymatic ligation, hydrolysis) from sources like could guide its analysis.

Comparison with Similar Compounds

Structural Comparison with Similar Cevanine Alkaloids

Pingpeimine C shares its core cevanine skeleton with other alkaloids from Fritillaria species but differs in substituent groups and stereochemistry (Table 1).

Table 1. Structural Features of this compound and Related Alkaloids

Key Structural Insights :

- Configuration : this compound’s trans-configuration enhances membrane permeability compared to cis-configurated analogs like Pingpeimine B .

- Substituents : The hydroxylation pattern at C-3 and C-6 in this compound contrasts with Peiminine’s lack of a C-6 hydroxyl group, which may reduce its polarity and alter receptor binding .

Pharmacological Activity Comparison

While all cevanine alkaloids exhibit overlapping bioactivities, their efficacy varies significantly (Table 2).

Table 2. Qualitative Pharmacological Profiles

| Compound | Antifungal Activity | Anti-inflammatory Activity | Antitussive Effect |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Peimine | High | Moderate | Moderate |

| Peiminine | Low | High | Not Reported |

Mechanistic Notes:

- Antifungal Activity : Peimine’s higher antifungal potency may stem from its methoxy group at C-6, enhancing lipophilicity and membrane disruption .

- Anti-inflammatory Effects : this compound and Peiminine both show high activity, likely due to their hydroxyl groups modulating NF-κB pathways .

Analytical and Comparative Methodologies

Comparative studies leverage advanced techniques to differentiate this compound from analogs:

3D-QSAR/CoMFA : These models map steric and electrostatic fields to predict bioactivity. For example, CoMFA has been used to correlate substituent positions (e.g., C-6 hydroxyl) with anti-inflammatory efficacy .

Spectroscopic Analysis : NMR and MS distinguish structural features like glycosylation (e.g., Pingpeimine B’s glycosides) and configuration .

Chromatography : HPLC profiles reveal species-specific alkaloid ratios, aiding in sourcing and quality control .

Q & A

Q. How can researchers identify and characterize Pingpeimine C in laboratory settings?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm) to confirm purity (≥98%) .

- Structural Elucidation : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) to verify molecular structure (C₂₇H₄₃NO₆; MW 477.63) .

- Reference Standards : Cross-validate spectral data with published libraries or authenticated commercial standards to ensure accuracy .

| Parameter | Specification |

|---|---|

| Molecular Formula | C₂₇H₄₃NO₆ |

| CAS Number | 128585-96-6 |

| Purity | ≥98% (HPLC) |

| Key Applications | Pharmacological screening |

Q. What validated methods exist for isolating this compound from natural sources?

Methodological Answer:

- Extraction : Use ethanol or methanol reflux extraction (60–80°C, 3–6 hours) from Fritillaria species, followed by filtration and solvent evaporation .

- Purification : Apply silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to isolate the compound. Monitor fractions via thin-layer chromatography (TLC) .

- Yield Optimization : Adjust solvent ratios and temperature based on plant source variability. Document yields (typically 0.1–0.5% w/w) and validate with triplicate experiments .

Advanced Research Questions

Q. How to design experiments investigating the pharmacokinetic properties of this compound?

Methodological Answer:

- In Vivo Models : Administer this compound (5–20 mg/kg) to Sprague-Dawley rats via oral gavage. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Validate assays for precision (CV ≤15%) and accuracy (85–115%) .

- Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (e.g., Phoenix WinNonlin). Compare results across dose groups to assess linearity .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

- Meta-Analysis : Systematically review literature using PRISMA guidelines. Categorize studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Dose-Response Validation : Replicate conflicting studies under controlled conditions. For example, test anti-inflammatory activity in RAW264.7 macrophages using LPS-induced TNF-α assays with 1–100 μM doses .

- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. MAPK) across experimental models .

Q. What strategies ensure reproducibility in this compound bioactivity studies?

Methodological Answer:

- Protocol Standardization : Pre-register experimental designs (e.g., on Open Science Framework) detailing cell culture conditions, passage numbers, and serum batches .

- Positive/Negative Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls in all experiments .

- Data Transparency : Share raw datasets (e.g., via Figshare) and provide step-by-step protocols in supplementary materials .

Methodological Frameworks for Research Design

How to formulate a FINER-compliant research question for this compound studies?

Methodological Answer:

- FINER Criteria :

Q. How to conduct a systematic literature review on this compound using PICO framework?

Methodological Answer:

- PICO Elements :

- Population: Cancer cell lines (e.g., HepG2, MCF-7).

- Intervention: this compound treatment (1–50 μM, 24–72 hours).

- Comparison: Untreated controls or standard chemotherapeutics (e.g., cisplatin).

- Outcome: IC₅₀ values, apoptosis rates, biomarker expression (e.g., caspase-3) .

Data Analysis and Reporting

Q. How to address variability in cytotoxicity data across this compound studies?

Methodological Answer:

- Statistical Rigor : Perform power analysis (α=0.05, β=0.2) to determine sample sizes. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Source Tracking : Document cell line authentication (e.g., STR profiling) and mycoplasma testing results .

- Confounding Factors : Control for serum starvation effects and batch-to-batch compound variability via HPLC-UV reanalysis .

Q. What are best practices for reporting this compound bioactivity in manuscripts?

Methodological Answer:

- MIAME Compliance : Detail experimental conditions (e.g., CO₂ levels, media composition) in supplementary tables .

- Dose-Response Curves : Present IC₅₀ values with 95% confidence intervals. Use GraphPad Prism for nonlinear regression modeling .

- Negative Data Reporting : Disclose non-significant results (e.g., lack of cytotoxicity in normal HEK293 cells) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.